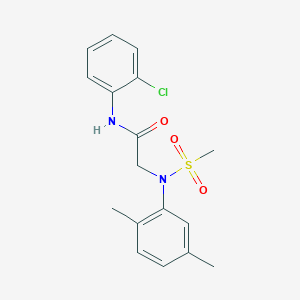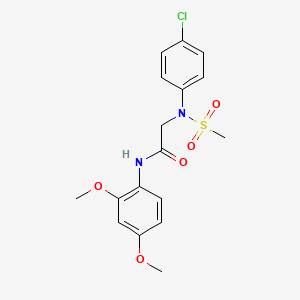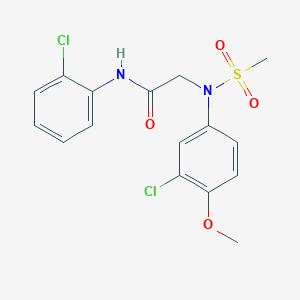
N~2~-(3-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been shown to have promising effects in various scientific research studies.
Wirkmechanismus
N~2~-(3-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity, learning, and memory. When activated, the NMDA receptor allows calcium ions to enter the cell, which triggers a series of downstream signaling events. However, excessive NMDA receptor activation can lead to excitotoxicity, which is a process that can damage or kill neurons. This compound 49823 blocks the NMDA receptor, which can protect neurons from excitotoxicity.
Biochemical and Physiological Effects:
This compound 49823 has been shown to have various biochemical and physiological effects. It has been shown to reduce neuronal cell death, decrease inflammation, and modulate pain signaling pathways. Additionally, this compound 49823 has been shown to have effects on neurotransmitter systems, including dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, which means there is a significant amount of data available on its properties and effects. Additionally, it has been shown to have promising effects in various scientific research studies, which makes it a valuable tool for investigating neuroprotection, pain management, and addiction treatment. However, there are also limitations to using this compound 49823 in lab experiments. It is a potent NMDA receptor antagonist, which means it can have off-target effects on other neurotransmitter systems. Additionally, it can be difficult to administer and control the dose of this compound 49823 in animal models.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. One area of interest is investigating its potential use in neuroprotection and neurodegenerative diseases. Another area of interest is investigating its potential use in pain management, particularly for chronic pain. Additionally, there is interest in investigating its potential use in addiction treatment, particularly for opioid addiction. Finally, there is interest in developing more selective NMDA receptor antagonists that have fewer off-target effects than this compound 49823.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in various scientific research studies, including neuroprotection, pain management, and addiction treatment. This compound 49823 has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. It has also been shown to have analgesic effects in animal models of chronic pain. Additionally, this compound 49823 has been studied for its potential use in addiction treatment, particularly for opioid addiction.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-5-3-7-14(9-12)18-16(20)11-19(23(2,21)22)15-8-4-6-13(17)10-15/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCVZJLTIDYFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B3567335.png)

![1-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfonyl]-1H-benzimidazole](/img/structure/B3567344.png)
![(5-bromo-2-thienyl)(2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B3567346.png)
![methyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3567350.png)







![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567421.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-methylglycinamide](/img/structure/B3567439.png)
